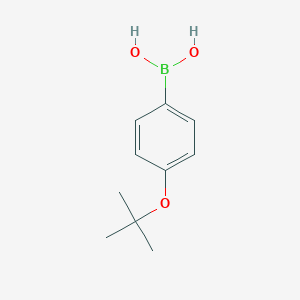
4-T-Butoxyphenylboronic acid
Cat. No. B062743
Key on ui cas rn:
176672-49-4
M. Wt: 194.04 g/mol
InChI Key: OKHCKPPOCZWHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05977105
Procedure details


A solution of tert-butyllithium (1.7 M in pentane, 12 ml, CAUTION-PYROPHORIC) was added dropwise to a stirring solution of 4-bromophenyl tert-butyl ether (2.33 g) in tetrahydrofuran (20 ml) at -70° C. After a further 5 minutes the resulting solution of anion was added dropwise to a solution of triisopropyl borate (6 ml) in tetrahydrofuran (10 ml) at -70 ° C. After the addition was complete the reaction mixture was allowed to warm to room temperature. After 20 minutes a solution of saturated aqueous ammonium chloride (25 ml) and ether (25 ml) was added. The layers were separated and the aqueous phase washed with ether (50 ml). The combined organic extracts were washed with dilute hydrochloric acid (5%, 25 ml) and were then dried over anhydrous magnesium sulfate. The solution was filtered and concentrated under reduced pressure to give a white solid. This was purified by column chromatography over silica eluting with ether then methanol to give the sub-title compound as a white solid (0.69 g).






Identifiers


|
REACTION_CXSMILES
|
C([Li])(C)(C)C.[C:6]([O:10][C:11]1[CH:16]=[CH:15][C:14](Br)=[CH:13][CH:12]=1)([CH3:9])([CH3:8])[CH3:7].[B:18](OC(C)C)([O:23]C(C)C)[O:19]C(C)C.[Cl-].[NH4+]>O1CCCC1.CCOCC>[C:6]([O:10][C:11]1[CH:16]=[CH:15][C:14]([B:18]([OH:23])[OH:19])=[CH:13][CH:12]=1)([CH3:9])([CH3:8])[CH3:7] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Li]
|
|
Name
|
|
|
Quantity
|
2.33 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC1=CC=C(C=C1)Br
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the aqueous phase washed with ether (50 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with dilute hydrochloric acid (5%, 25 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
were then dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This was purified by column chromatography over silica eluting with ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC1=CC=C(C=C1)B(O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.69 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

